2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide
Description
2-(4-Benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide is a structurally complex acetamide derivative featuring dual piperazine substitutions. The compound contains a benzhydryl group (diphenylmethyl) attached to the piperazine ring at position 4, contributing to its bulky hydrophobic profile. A fluorine atom at the 3-position of the phenyl ring and a 4-methylpiperazino group at the 4-position further modulate its electronic and steric properties. Synonymous identifiers include ZINC20405852, AKOS005104504, and CAS 692738-29-7 . Its InChIKey (DSQUVXYULJECCQ-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36FN5O/c1-33-14-18-35(19-15-33)28-13-12-26(22-27(28)31)32-29(37)23-34-16-20-36(21-17-34)30(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-13,22,30H,14-21,23H2,1H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQUVXYULJECCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzhydrylpiperazine intermediate: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form the benzhydrylpiperazine intermediate.
Introduction of the fluoro-substituted phenylacetamide moiety: The benzhydrylpiperazine intermediate is then reacted with 3-fluoro-4-(4-methylpiperazino)phenylacetic acid or its derivatives under appropriate coupling conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Acetamide Derivatives
Key Observations
Dual Piperazine Motif: The target compound uniquely incorporates two piperazine groups (4-benzhydrylpiperazino and 4-methylpiperazino), which may enhance multivalent receptor interactions compared to mono-piperazine analogs like and .
Halogen Effects: The 3-fluoro group in the target compound and may improve metabolic stability and blood-brain barrier penetration relative to non-fluorinated analogs .
Electron-Withdrawing Groups: The nitro group in introduces strong electron-withdrawing effects, which could alter π-π stacking interactions in target binding . The cyano group in offers both steric and electronic modulation, often used to enhance binding affinity in kinase inhibitors .
Sulfur vs. Oxygen Linkers :
- The phenylsulfanyl group in may reduce solubility compared to the target compound’s acetamide backbone but could enhance thiol-mediated cellular uptake .
Pharmacokinetic Implications
- Metabolic Stability : Fluorine in the target compound and may slow oxidative metabolism, while the nitro group in could increase susceptibility to reductase enzymes .
- Synthetic Accessibility : Halogenated analogs (e.g., ) may face challenges in regioselective synthesis due to multiple reactive sites .
Biological Activity
The compound 2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide is a member of the piperazine family, which has garnered interest due to its potential therapeutic applications, particularly in neurological disorders. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medical science.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 466.57 g/mol. The structure features a benzhydryl piperazine moiety, which is linked to a fluorinated phenyl group and an acetamide functional group. This unique arrangement contributes to its biological properties.
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of Carbonic Anhydrase : It has been shown to inhibit human carbonic anhydrase (hCA), which plays a crucial role in various physiological processes including respiration and acid-base balance. The compound's binding affinity varies between different hCA isoforms, suggesting selective inhibition that could be therapeutically beneficial in conditions like glaucoma and epilepsy .
- Neuroprotective Effects : The piperazine derivatives are noted for their ability to cross the blood-brain barrier, making them suitable candidates for treating neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that modifications in the piperazine structure can enhance neuroprotective properties, potentially through acetylcholinesterase (AChE) inhibition and amyloid-beta disaggregation .
Biological Activity Evaluation
The biological activity of 2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide has been evaluated through various assays:
Table 1: Summary of Biological Activities
Case Studies
- Alzheimer's Disease Models : In vivo studies using scopolamine-induced dementia models have shown that the compound significantly reduces cognitive decline, indicating its potential as a treatment for Alzheimer's disease. The mechanism appears to involve both AChE inhibition and neuroprotection against amyloid-beta toxicity .
- Epileptic Models : The anticonvulsant activity was assessed using the maximal electroshock (MES) test, where the compound exhibited protective effects against seizures at specific dosages, highlighting its potential utility in epilepsy management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
